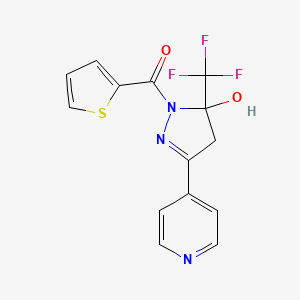
5-CHLORO-2-(ETHANESULFONYL)-N-(4-IODOPHENYL)PYRIMIDINE-4-CARBOXAMIDE
Übersicht
Beschreibung
5-CHLORO-2-(ETHANESULFONYL)-N-(4-IODOPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethylsulfonyl, and iodophenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
The synthesis of 5-CHLORO-2-(ETHANESULFONYL)-N-(4-IODOPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.
Ethylsulfonyl Substitution: The ethylsulfonyl group can be introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride.
Iodophenyl Substitution: The iodophenyl group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl iodides and palladium catalysts.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Analyse Chemischer Reaktionen
5-CHLORO-2-(ETHANESULFONYL)-N-(4-IODOPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine ring or the iodophenyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and iodophenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds with other aryl or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-CHLORO-2-(ETHANESULFONYL)-N-(4-IODOPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions of proteins or enzymes with small molecules.
Medicine: The compound may have potential as a drug candidate or lead compound in medicinal chemistry for the development of new therapeutic agents.
Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-CHLORO-2-(ETHANESULFONYL)-N-(4-IODOPHENYL)PYRIMIDINE-4-CARBOXAMIDE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloro, ethylsulfonyl, and iodophenyl groups can influence its binding affinity and specificity for these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins or enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-CHLORO-2-(ETHANESULFONYL)-N-(4-IODOPHENYL)PYRIMIDINE-4-CARBOXAMIDE include other pyrimidine derivatives with different substituents. For example:
5-chloro-2-(methylsulfonyl)-N-(4-iodophenyl)-4-pyrimidinecarboxamide: This compound has a methylsulfonyl group instead of an ethylsulfonyl group, which may affect its chemical properties and reactivity.
5-chloro-2-(ethylsulfonyl)-N-(4-bromophenyl)-4-pyrimidinecarboxamide: This compound has a bromophenyl group instead of an iodophenyl group, which may influence its biological activity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(4-iodophenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClIN3O3S/c1-2-22(20,21)13-16-7-10(14)11(18-13)12(19)17-9-5-3-8(15)4-6-9/h3-7H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBKQTYDLVHTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClIN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4243404.png)
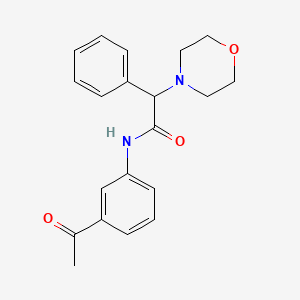
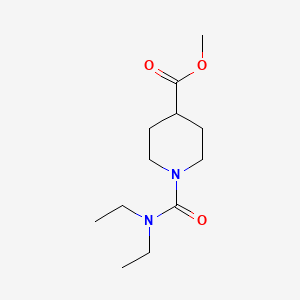
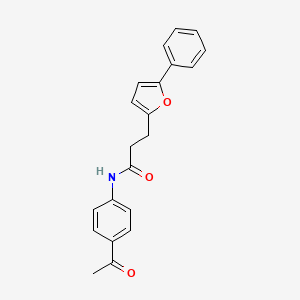
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4243457.png)
![2,5-dichloro-N-ethyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B4243465.png)
![3-ethoxy-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methoxy}benzonitrile](/img/structure/B4243472.png)
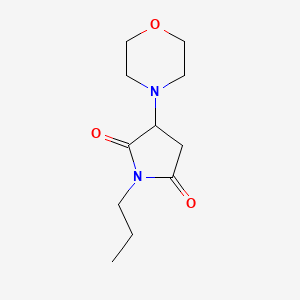
![5-(3-Fluorophenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(2-mo rpholin-4-ylethyl)-3-pyrrolin-2-one](/img/structure/B4243483.png)
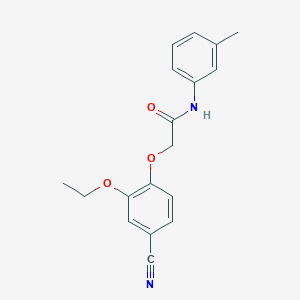
![N'-(4-cyanophenyl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B4243494.png)
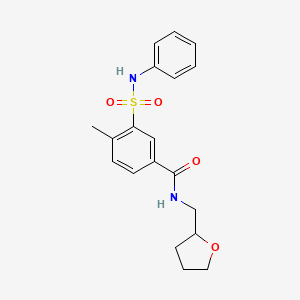
![1H-1,3-Benzimidazole-2-methanol, alpha-methyl-1-[4-(2-methylphenoxy)butyl]-](/img/structure/B4243503.png)
